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Compound of Interest

Compound Name: Pik-108

Cat. No.: B610105

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Pik-108, a
phosphoinositide 3-kinase (PI3K) inhibitor, in in vivo animal models. This document covers the
mechanism of action, formulation, administration, and experimental design considerations for
preclinical research.

Introduction to Pik-108

Pik-108 is a non-ATP competitive, allosteric inhibitor with selectivity for the p110f and p110&
isoforms of Class | PISK[1][2]. The PISK/AKT/mammalian target of rapamycin (nTOR) pathway
IS a critical regulator of cell growth, proliferation, metabolism, and survival[3][4]. Dysregulation
of this pathway is a common event in various cancers, often through mutations in the PIK3CA
gene or inactivation of the tumor suppressor PTEN[4][5]. By inhibiting PI3K, Pik-108 blocks the
phosphorylation and subsequent activation of AKT, a key downstream effector, thereby
impeding tumor cell signaling[1]. While PI3K inhibitors have shown promise in cancer therapy,
they can also exert non-cell-autonomous effects on the tumor microenvironment, such as
impairing angiogenesis[6].

PIBK/IAKT/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in cell signaling and the point of inhibition
by compounds like Pik-108. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors
initiates the pathway, leading to PI3K activation. PI3K then phosphorylates phosphatidylinositol-
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4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which
serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and
PDK1, leading to AKT activation and subsequent downstream signaling.
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Caption: PI3BK/AKT/mTOR signaling pathway and the inhibitory action of Pik-108.
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Properties of Pik-108

A summary of the key characteristics of Pik-108 is provided in the table below.

Property Description Reference(s)

Phosphoinositide 3-kinase
Target(s) (PI3K), with selectivity for [2]
p110B and p110d isoforms.

Non-ATP competitive,
_ _ allosteric inhibitor. Binds to a
Mechanism of Action o o [11121171
non-ATP binding site in the

kinase C-lobe[7][8].

Molecular Formula C22H24N203 [2]

Molecular Weight 364.44 g/mol [2]

. Blocks the phosphorylation of
In Vitro Effect o [1]
Protein Kinase B (PKB/Akt)[1].

Solubility (DMSO) 73 mg/mL (200.3 mM) [2]

Experimental Protocols
In Vivo Formulation of Pik-108

Proper formulation is critical for ensuring drug solubility, stability, and bioavailability in animal
models. The working solution for in vivo experiments should be prepared fresh on the day of
use[1]. Below are validated protocols for preparing Pik-108 for administration.

Important: Always begin by preparing a clear stock solution in DMSO. Subsequently, add co-
solvents sequentially as described. If precipitation occurs, gentle heating and/or sonication can
be used to aid dissolution[1].
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Protocol

Administration Vehicle Final

Route

Composition

Concentration

Example (for 1
mL)

Reference(s)

Injection (IP, 1V)

10% DMSO,
40% PEG300,
5% Tween-80,
45% Saline

> 2.08 mg/mL

1. Add 400 pL
PEG300 to 100
pL of a 20.8
mg/mL DMSO
stock. 2. Mix
evenly. 3. Add 50
pL Tween-80 and
mix. 4. Add 450
pL Saline to
reach a final

volume of 1 mL.

[1]

Injection (IP, 1V)

10% DMSO,
90% (20% SBE-
[3-CD in Saline)

= 2.08 mg/mL

1. Add 900 pL of
20% SBE-B-CD
in Saline to 100
pL of a 20.8
mg/mL DMSO
stock. 2. Mix

evenly.

[1]

Oral Gavage

5% DMSO, 95%
Corn Ol

> 3.65 mg/mL

1. Add 950 pL of
corn oil to 50 L
of a 73 mg/mL

DMSO stock. 2.

Mix evenly.

[2]

Oral Gavage

Carboxymethylce
llulose sodium
(CMC-Na)
solution

> 5 mg/mL

1. Add 5 mg of
Pik-108 powder
to 1 mL of an
appropriate
concentration of
CMC-Na solution
(e.g., 0.5%). 2.
Mix to obtain a

[2]
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homogeneous

suspension.

Dosage and Administration in Animal Models

While specific in vivo efficacy studies detailing the dosage of Pik-108 are not widely published,
data from other pan- and isoform-selective PI3K inhibitors can provide a starting point for dose-
range finding studies. The appropriate dose will depend on the animal model, tumor type, and
administration route.

The following table summarizes dosages used for other PI3K inhibitors in murine xenograft
models, which can serve as a reference.

PI3K Animal Dosage Observed Referenc
o Target(s) Route ]
Inhibitor Model Regimen Effect e(s)
Dose-
_ 25 - 150 dependent
Pan-Class Athymic
GDC-0941 . p.o. mg/kg, tumor [9]
I Mice ]
daily growth
inhibition
Suppressio
30-525 PP
NVP- Pan-PI3K / _ n of p-Akt
Mice p.o. mg/kg, ) [10]
BEZ235 mTOR ) levels in
single dose )
lung tissue
Induced
Breast . _
PI3Ka / Intermittent  apoptosis
AZD8835 Cancer p.o. ) [11]
PI3KPB high doses  and tumor
Xenografts )
regression

Recommendation: It is crucial to conduct a preliminary dose-finding and maximum tolerated
dose (MTD) study for Pik-108 in the specific animal model being used. Pharmacodynamic
markers, such as p-Akt levels in tumor tissue or surrogate tissues, should be assessed to
confirm target engagement at various dose levels[4].
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General Protocol for a Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of Pik-108 in a
subcutaneous xenograft model.
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1. Animal Acclimatization
(e.g., Athymic Nude Mice, 1-2 weeks)

'

2. Tumor Cell Implantation
(e.g., 1-10 x 1076 cells subcutaneously)

'

3. Tumor Growth Monitoring
(Measure volume 2-3 times/week)

'

4. Randomization
(When tumors reach ~100-200 mm3)
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5. Dosing & Monitoring
(Administer compounds as scheduled)
(Measure tumor volume & body weight)

'

6. Study Endpoint
(e.g., Tumor volume limit, pre-defined time)

'

7. Tissue Collection & Analysis
(Tumors, blood, organs)
(Western Blot for p-Akt, IHC, etc.)

'

8. Data Analysis
(Tumor Growth Inhibition, Statistical Analysis)
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Caption: Standard experimental workflow for an in vivo xenogratft study.
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Methodology Details:

Animal Model: Select an appropriate immunodeficient mouse strain (e.g., athymic nude or
NOD-SCID) for human tumor cell line xenografts.

Cell Culture and Implantation: Culture cancer cells of interest under sterile conditions.
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g.,
PBS or Matrigel) for subcutaneous injection into the flank of the mice.

Tumor Measurement: Once tumors are established, measure their dimensions using digital
calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

Randomization and Dosing: When tumors reach a pre-determined average size (e.g., 100-
200 mm?), randomize animals into treatment groups (Vehicle control, Pik-108 low dose, Pik-
108 high dose). Dosing should commence according to the schedule determined in
preliminary studies[9].

Monitoring: Monitor tumor volume and animal body weight 2-3 times per week as indicators
of efficacy and toxicity, respectively.

Pharmacodynamic Assessment: To confirm target engagement, a satellite group of animals
can be euthanized at specific time points after dosing (e.g., 2, 4, 8, 24 hours). Tumors should
be rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent
analysis (e.g., Western blot for p-Akt).

Endpoint and Analysis: The study may be terminated when tumors in the control group reach
a specific size or after a fixed duration. Calculate the Tumor Growth Inhibition (TGI) for each
treatment group and perform statistical analysis to determine significance.

Safety and Toxicology Considerations

Researchers should be aware of the potential on-target toxicities associated with PI3K

inhibition.

o Hyperglycemia: Inhibition of PI3Ka, in particular, can interfere with insulin signaling, leading
to elevated blood glucose levels[11][12]. While Pik-108 is more selective for p110f/9,
monitoring blood glucose may still be prudent.
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e Gastrointestinal Issues: Diarrhea and colitis are known side effects of some PI3K
inhibitors[11].

e General Health: Monitor animals for signs of toxicity, including significant weight loss (>15-
20%), lethargy, ruffled fur, or other changes in behavior.

These application notes are intended as a guide. All protocols should be adapted and
optimized for the specific experimental context and must be performed in accordance with
institutional animal care and use committee (IACUC) guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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